molecular formula C7H4Cl2FNO B1410166 2,5-Dichloro-3-fluorobenzamide CAS No. 1807039-54-8

2,5-Dichloro-3-fluorobenzamide

Cat. No.: B1410166
CAS No.: 1807039-54-8
M. Wt: 208.01 g/mol
InChI Key: HBQZSUDPRSIYLH-UHFFFAOYSA-N
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Description

2,5-Dichloro-3-fluorobenzamide is a high-purity chemical compound supplied for research and development purposes. With the molecular formula C7H4Cl2FNO and a molecular weight of 208.02 g/mol, this benzamide derivative is characterized by a purity of not less than 98% . This compound serves as a valuable synthetic intermediate in organic chemistry, particularly in the research and development of active ingredients for the pharmaceutical and agrochemical industries. Analogs of this compound, such as 2,6-dichloro-3-fluorobenzamide, have been documented as key precursors in the synthesis of important herbicides and other specialized chemicals . Its structure, featuring both chloro and fluoro substituents on the aromatic ring, makes it a versatile building block for further chemical transformations and structure-activity relationship (SAR) studies. This product is intended for research and development use only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle this material according to established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dichloro-3-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2FNO/c8-3-1-4(7(11)12)6(9)5(10)2-3/h1-2H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBQZSUDPRSIYLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)N)Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,5 Dichloro 3 Fluorobenzamide and Analogs

Direct Synthesis Approaches

Direct synthetic methods for 2,5-dichloro-3-fluorobenzamide and its analogs primarily involve the formation of the amide bond from a corresponding carboxylic acid or its activated form.

Condensation Reactions with Halogenated Precursors

Condensation reactions are a cornerstone in the synthesis of benzamides, utilizing activated carboxylic acid derivatives to react with an amine source.

A common and efficient method for preparing benzamides is the reaction of a benzoyl chloride with an amine. For the synthesis of halogenated benzamides, the corresponding halogenated benzoyl chloride is a key intermediate. This intermediate is typically prepared from the corresponding benzoic acid.

For instance, the synthesis of 2,6-dichloro-3-fluoro-benzamide, an isomer of the target compound, is achieved by first converting 2,6-dichloro-3-fluoro-benzoic acid into its acid chloride. This activation is accomplished by heating the benzoic acid with thionyl chloride, often with a catalytic amount of N,N-dimethylformamide. google.com The resulting 2,6-dichloro-3-fluorobenzoyl chloride is then reacted with concentrated ammonia (B1221849) solution to yield the final amide product in high yield. google.com A similar approach can be applied to synthesize this compound from 2,5-dichloro-3-fluorobenzoic acid.

Another method for generating the acid chloride involves using bis(trichloromethyl) carbonate in a solvent like toluene (B28343). chemicalbook.com For example, 2,4-dichloro-5-fluorobenzoyl chloride can be synthesized from 2,4-dichloro-5-fluorobenzoic acid with bis(trichloromethyl) carbonate at elevated temperatures. chemicalbook.com

Table 1: Synthesis of Halogenated Benzoyl Chlorides

Starting Material Reagent Conditions Product Yield Reference
2,6-Dichloro-3-fluoro-benzoic acid Thionyl chloride, DMF (cat.) Boiling, 3 hours 2,6-Dichloro-3-fluorobenzoyl chloride Not specified google.com

The synthesis of N-substituted benzamides, or anilides, can be achieved through the reaction of a benzoyl chloride with an arylamine. This method allows for the introduction of a wide range of substituents on the nitrogen atom.

In a study focused on dichlorobenzamide derivatives, a series of N-aryl-3,5-dichlorobenzamides were synthesized by reacting 3,5-dichlorobenzoyl chloride with various substituted anilines in a N,N'-dimethylformamide (DMF) solution at 60°C, resulting in good yields. researchgate.net This general procedure highlights a viable pathway for producing N-aryl analogs of this compound.

Direct amidation of carboxylic acids with amines, avoiding the need for an activated acid chloride intermediate, is another valuable strategy. These reactions can be promoted by various reagents, including silicon-based compounds like methyltrimethoxysilane (B3422404) (MTM). nih.gov While less reactive aromatic carboxylic acids like benzoic acid show high yields with primary amines, reactions with secondary amines can be less successful under these conditions. nih.gov

Table 2: Synthesis of N-Aryl Dichlorobenzamides

Benzoyl Chloride Arylamine Solvent Temperature Product Series Reference

Dehydration Reactions of Benzamides to Nitriles (as a related transformation for 2,6-Dichloro-3-fluorobenzamide)

The dehydration of a primary amide is a standard method for the synthesis of nitriles. This transformation is relevant as nitriles are often precursors for benzamides themselves, as will be discussed in section 2.2.1.

The synthesis of 2,6-dichloro-3-fluorobenzonitrile (B173952) can be accomplished through the dehydration of 2,6-dichloro-3-fluorobenzamide. google.comgoogle.com This reaction is typically carried out using a dehydrating agent. One patented method describes reacting the amide with a dehydrating agent at temperatures ranging from 0 to 300°C. google.com Another specific example uses bis(trichloromethyl) carbonate in the presence of an organic amine catalyst in a solvent like toluene or dichloromethane (B109758) at temperatures between 0-80°C, achieving high yields. google.com

Table 3: Dehydration of 2,6-Dichloro-3-fluorobenzamide

Dehydrating Agent Catalyst Solvent Temperature Yield Reference
Bis(trichloromethyl) carbonate N,N-Dimethylformamide Toluene 50°C 92% google.com
Bis(trichloromethyl) carbonate Triethylamine Dichloromethane Reflux 92% google.com

Indirect Synthetic Pathways and Precursor Chemistry

Indirect routes to this compound involve the synthesis and subsequent transformation of precursor molecules, with halogenated benzonitriles being particularly important intermediates.

Preparation from Halogenated Benzonitriles

The hydrolysis of a nitrile group offers a direct pathway to the corresponding primary amide or carboxylic acid, depending on the reaction conditions. This makes halogenated benzonitriles valuable precursors for halogenated benzamides.

For example, the hydrolysis of 2,4-dichloro-5-fluorobenzonitrile (B139205) to 2,4-dichloro-5-fluorobenzoic acid can be achieved using sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) at temperatures between 80–100°C. The resulting carboxylic acid can then be converted to the target amide as described in section 2.1.1.1. The hydrolysis can also be performed under acidic conditions, for instance, by heating with 75% sulfuric acid at 135°C. google.com

While the direct conversion of a nitrile to an amide without proceeding to the carboxylic acid is possible, it often requires milder or more controlled conditions. The Ritter reaction, for instance, allows for the synthesis of N-substituted amides from nitriles and various alkylating agents in the presence of a catalyst like Zn(ClO₄)₂·6H₂O. researchgate.net

In some cases, the benzonitrile (B105546) itself is synthesized from a precursor. A method for producing a 5-fluorobenzonitrile involves the reaction of a 5-fluorobenzotrichloride with aqueous ammonia at elevated temperatures (90 to 120°C). googleapis.com This reaction proceeds through the formation of the amide, which is then dehydrated in situ to the nitrile.

Table 4: Hydrolysis of Halogenated Benzonitriles

Starting Nitrile Reagents Conditions Product Yield Reference
2,4-Dichloro-5-fluorobenzonitrile NaOH or KOH 80–100°C 2,4-Dichloro-5-fluorobenzoic acid 72%

Role of Oxidants in C-N Coupling Reactions for Benzamide (B126) Derivatives

Oxidants play a crucial role in modern synthetic methods for forming the carbon-nitrogen (C-N) bond in benzamide derivatives. These reactions often proceed through oxidative coupling mechanisms where an oxidant facilitates the union of a carbon source, such as an aryl group, and a nitrogen source, like an amine or ammonia.

Various oxidants have been employed to facilitate these transformations. For instance, in the synthesis of benzamides from ethylarenes, a domino protocol utilizes iodine as a promoter and tert-butyl hydroperoxide (TBHP) as an oxidant. organic-chemistry.org This process involves the formation of a triiodomethyl ketone intermediate, which then undergoes nucleophilic substitution with aqueous ammonia to yield the benzamide. organic-chemistry.org Similarly, copper-catalyzed aerobic oxidative amidation of alcohols to Weinreb amides has been achieved using TBHP as the oxidant. organic-chemistry.org

In nickel-catalyzed reactions, the choice of oxidant can even control the selectivity of the C-H bond functionalization. For example, the oxidative cross-coupling of benzamides with amides can be directed to the ortho-C(sp²)–H bond of the benzamide in the presence of a silver oxidant. acs.org In other systems, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) has been effectively used as an oxidant in mechanochemical C-N coupling reactions to synthesize quinazolin-4(3H)-ones from 2-aminobenzamides and aldehydes. beilstein-journals.orgnih.gov When comparing different oxidants for this particular reaction, DDQ provided a significantly higher yield (98%) compared to phenyliodine diacetate (PIDA) (30%) and oxone (61%). nih.gov

The development of rhodium-catalyzed oxidative coupling of benzamides with alkynes has also highlighted the importance of the oxidant. While Cu(OAc)₂ was found to be ineffective, Ag₂CO₃ proved to be an optimal oxidant, leading to nearly quantitative yields of the desired isoquinolones. snnu.edu.cn Furthermore, iodosobenzene (B1197198) (PhIO) has been used as an oxidant in a metal-free method to synthesize 2-(4-hydroxyphenoxy)benzamide derivatives from 2-aryloxybenzamides. mdpi.com

The following table summarizes the role of various oxidants in different C-N coupling reactions for the synthesis of benzamide derivatives.

Reaction TypeOxidantCatalyst SystemKey FeaturesReference
Benzamides from Ethylarenestert-Butyl hydroperoxide (TBHP)Iodine (promoter)Domino protocol, functional-group tolerant. organic-chemistry.org
Weinreb Amides from Alcoholstert-Butyl hydroperoxide (TBHP)Copper catalystEfficient oxidative amidation. organic-chemistry.org
Oxidative C(sp²)–H/C(sp³)–H Cross-CouplingSilver oxidantNickel catalystControls selectivity of C-H functionalization. acs.org
Quinazolin-4(3H)-ones Synthesis2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)Mechanochemical (ball milling)High yield (98%) under solvent-free conditions. beilstein-journals.orgnih.gov
Isoquinolones from Benzamides and AlkynesSilver(I) carbonate (Ag₂CO₃)Rhodium catalystOptimal oxidant for high-yield synthesis. snnu.edu.cn
2-(4-Hydroxyphenoxy)benzamide SynthesisIodosobenzene (PhIO)Metal-freeMild reaction conditions. mdpi.com

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, has emerged as a powerful, solvent-free technique for synthesizing benzamide derivatives. nih.govpharmafeatures.com This approach often leads to shorter reaction times, higher yields, and is considered a green chemistry method. nih.govpharmafeatures.com

The synthesis of N-aryl amides has been successfully achieved under mechanochemical conditions through a C-N cross-coupling reaction between O-pivaloyl hydroxamic acids and aryl iodides, mediated by a stoichiometric amount of a copper mediator. hw.ac.uk These reactions, carried out in a ball mill, were completed in under 20 minutes, a significant improvement over comparable solution-based methods. hw.ac.uk

Mechanochemistry has also been instrumental in controlling reactions that are otherwise hazardous. For instance, the reaction of 2-aminobenzamide (B116534) with aldehydes in the presence of the oxidant 2-iodoxybenzoic acid (IBX) to form quinazolin-4(3H)-ones was safely and effectively conducted under ball-milling conditions. beilstein-journals.org This was notable because mixing an arylamine with aldehydes and IBX in solution can be explosive. beilstein-journals.org Similarly, the highly exothermic reaction between acidic iodine(III) and basic amines was safely controlled using mechanochemistry to produce amides. beilstein-journals.org

The synthesis of various heterocyclic compounds containing the benzamide moiety, such as quinazolin-4(3H)-ones and 1,2-disubstituted benzimidazoles, has been accomplished using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as an oxidant under solvent-free ball milling conditions. nih.gov This highlights the versatility of mechanochemistry in facilitating C-N coupling reactions. nih.gov

The following table presents examples of benzamide derivative synthesis under mechanochemical conditions.

ProductReactantsReagents/CatalystReaction TimeYieldReference
N-Aryl AmidesO-Pivaloyl hydroxamic acids, Aryl iodidesCopper(I) thiophene-2-carboxylate< 20 minutesUp to 94% hw.ac.uk
Quinazolin-4(3H)-ones2-Aminobenzamide, Aldehydes2-Iodoxybenzoic acid (IBX)1.5 hoursFair to good beilstein-journals.org
AmidesBenzaldehydes, BenzylaminesPhenyliodine diacetate (PIDA), NaHSO₄2 hours72-92% beilstein-journals.org
Quinazolin-4(3H)-ones2-Aminobenzamides, Aryl/alkyl aldehydes2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)1 hourHigh nih.gov

Control and Optimization of Reaction Conditions

The successful synthesis of halogenated benzamides like this compound hinges on the careful control and optimization of reaction conditions. Factors such as the choice of solvent, temperature, and pressure can significantly impact the yield, purity, and selectivity of the desired product.

The choice of solvent is a critical parameter in the synthesis of fluorobenzamide derivatives, influencing reaction rates, yields, and the environmental impact of the process. garph.co.ukrsc.org Green chemistry principles advocate for the use of environmentally benign solvents or, ideally, solvent-free conditions to minimize waste and energy consumption. pharmafeatures.comgarph.co.ukmdpi.com

In the synthesis of quinazolin-4-ones from ortho-fluorobenzamides, dimethyl sulfoxide (B87167) (DMSO) was found to be an effective solvent in a transition-metal-free, base-promoted SNAr reaction. nih.gov The optimization of reaction conditions for the synthesis of N-fluoromethylphthalimide, an analog of a fluorobenzamide, showed that acetonitrile (B52724) gave the best results among the solvents tested. researchgate.net Halogenated solvents like 1,2-dichloroethane (B1671644) (DCE) have also been employed in some syntheses. researchgate.netnih.gov However, the trend is moving towards greener alternatives. garph.co.ukrsc.orgmdpi.com

Water, being non-toxic, non-flammable, and abundant, is an ideal green solvent, although its use can be challenging due to the poor solubility of many organic reactants. mdpi.com Deep Eutectic Solvents (DESs) are also emerging as environmentally responsible reaction media. researchgate.net

Solvent-free approaches, often utilizing mechanochemistry, represent a significant advancement in green synthesis. pharmafeatures.com These methods not only eliminate the need for organic solvents but also can lead to reduced reaction times and energy savings. pharmafeatures.com

The following table summarizes the impact of different solvents on the synthesis of fluorobenzamide analogs.

ReactionSolventKey FindingsReference
Quinazolin-4-one SynthesisDimethyl sulfoxide (DMSO)Effective for base-promoted SNAr reaction. nih.gov
N-Fluoromethylphthalimide SynthesisAcetonitrileGave the best yield compared to other solvents at ambient pressure. researchgate.net
Rh(III)-Catalyzed C–H/N–H Annulation1,2-Dichloroethane (DCE)Provided better yields compared to CH₃CN and DMF. nih.gov
General Green SynthesisWater, Deep Eutectic Solvents (DESs)Considered environmentally benign alternatives to traditional organic solvents. mdpi.comresearchgate.net
Mechanochemical SynthesisSolvent-freeEliminates solvent waste, reduces energy consumption, and can improve reaction efficiency. pharmafeatures.com

Temperature and pressure are critical parameters that must be carefully controlled to optimize the synthesis of halogenated benzamides. These factors can influence reaction rates, product yields, and the formation of byproducts.

For instance, in the synthesis of 3-bromo-2-fluorobenzamide, controlling the temperature between 0–25°C during bromination with N-bromosuccinimide (NBS) is crucial for ensuring regioselectivity. A patent for the preparation of 2,6-dichloro-3-fluorobenzonitrile from 2,6-dichloro-3-fluorobenzamide describes dehydration reactions carried out at temperatures ranging from 0-80°C. google.com Specifically, refluxing in dichloromethane or heating to 50-80°C in toluene were among the conditions used. google.com

In some cases, elevated pressure can significantly improve reaction yields. The synthesis of N-fluoromethylphthalimide, for example, showed that performing the reaction in a pressure tube at 100°C resulted in higher yields across all tested solvents compared to reactions at ambient pressure. researchgate.net This suggests that for certain fluoromethylation reactions, increased pressure can be a key factor for success. researchgate.net

Conversely, some modern catalytic systems are being developed to operate under milder conditions. Dehydrogenative amide synthesis has been achieved at near-ambient temperatures, such as refluxing in diethyl ether (boiling point 34.6°C), using specific ruthenium pincer complexes. acs.orgnih.gov

The following table provides examples of temperature and pressure parameters used in the synthesis of halogenated benzamide analogs.

Compound/ReactionTemperaturePressureKey ObservationsReference
3-Bromo-2-fluorobenzamide0–25°CAmbientCritical for regioselectivity during bromination.
2,6-dichloro-3-fluorobenzonitrile0–80°CAmbientDehydration reaction temperature range. google.com
N-Fluoromethylphthalimide100°CElevated (Pressure tube)Increased pressure led to higher yields. researchgate.net
Dehydrogenative Amide Synthesis34.6°C (refluxing Et₂O)AmbientAchieved with specific Ru-pincer catalysts at low temperatures. acs.orgnih.gov

Regioselectivity and Stereoselectivity in Synthesis of Halogenated Benzamides

Regioselectivity and stereoselectivity are paramount in the synthesis of complex molecules like halogenated benzamides, as the specific spatial arrangement of atoms dictates the compound's properties and biological activity.

Regioselectivity, the control of where a chemical reaction occurs on a molecule, is a significant challenge in the halogenation of aromatic rings. The synthesis of specifically substituted benzamides often requires methods that direct the incoming substituent to the desired position. For example, peptide-catalyzed bromination of tertiary benzamides has been shown to be regioselective, with the initial bromination potentially being the stereochemistry-determining step. acs.orgnih.gov Iron catalysis has also been employed to achieve high ortho-selectivity in the chlorination of N-methylaniline, with Fe(OTs)₃ providing a 90/10 ortho/para ratio. nih.gov In the absence of a catalyst, the selectivity was poor. nih.gov Similarly, a general, metal-free method for the remote C5-halogenation of 8-substituted quinolines has been developed using trihaloisocyanuric acids, demonstrating excellent regioselectivity. rsc.org

Stereoselectivity, the preferential formation of one stereoisomer over another, is crucial when chiral centers or atropisomers are present. Atropisomers are stereoisomers arising from hindered rotation around a single bond. The enantioselective synthesis of atropisomeric, tribrominated benzamides has been reported, followed by regioselective transformations that proceed with high enantioretention. nih.gov Asymmetric halogenation of isoxazolidin-5-ones to produce α-halogenated α-aryl-β²,²-amino acid derivatives has been achieved with high enantioselectivity using spirocyclic binaphthyl-based ammonium (B1175870) salt catalysts. bohrium.com

The following table highlights examples of regioselective and stereoselective control in the synthesis of halogenated benzamides and their analogs.

ReactionSelectivity TypeKey FeaturesReference
Peptide-Catalyzed Bromination of BenzamidesRegioselective & StereoselectiveInitial bromination may be regioselective and stereochemistry-determining. acs.orgnih.gov
Iron-Catalyzed Chlorination of N-MethylanilineRegioselectiveFe(OTs)₃ catalyst provides high ortho-selectivity (o/p = 90/10). nih.gov
Remote C5-Halogenation of 8-Substituted QuinolinesRegioselectiveMetal-free method with trihaloisocyanuric acids affords complete regioselectivity. rsc.org
Synthesis of Atropisomeric Tribrominated BenzamidesEnantioselective & RegioselectiveSequential reactions with high enantioretention and regiocontrol. nih.gov
Asymmetric α-Halogenation of Isoxazolidin-5-onesEnantioselectiveHigh enantioselectivities achieved using chiral ammonium salt catalysts. bohrium.com

Advanced Spectroscopic Characterization of 2,5 Dichloro 3 Fluorobenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, detailed information about the chemical environment, connectivity, and spatial relationships of atoms can be obtained. For 2,5-dichloro-3-fluorobenzamide, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, offers a comprehensive structural analysis.

Proton NMR (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule. In this compound, the aromatic protons and the amide protons exhibit characteristic chemical shifts. The aromatic protons typically appear as multiplets in the downfield region of the spectrum due to the deshielding effects of the aromatic ring and the electron-withdrawing substituents (chlorine and fluorine). The amide protons (-CONH₂) also resonate in the downfield region and can sometimes show broad signals due to quadrupole effects of the nitrogen atom and potential hydrogen bonding.

Specific chemical shift values can vary depending on the solvent used. For instance, in a deuterated solvent like DMSO-d₆, the amide protons can appear as a broad singlet. The two aromatic protons will show distinct signals, likely as a doublet and a doublet of doublets, due to coupling with each other and with the fluorine atom.

Table 1: Representative ¹H NMR Data for an Aromatic Amide Structure Note: This table provides a generalized representation of chemical shifts for compounds with similar structural motifs, as specific data for this compound is not publicly available.

Functional Group Chemical Shift (ppm) Range Multiplicity
Amide Protons (NH₂) 7.0 - 8.5 Broad Singlet

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the types of carbon atoms in a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are expected for each of the seven carbon atoms. The carbonyl carbon of the amide group will appear significantly downfield, typically in the range of 160-170 ppm. The aromatic carbons will resonate in the 110-160 ppm region. The carbon atoms directly bonded to the electronegative chlorine and fluorine atoms will have their chemical shifts influenced accordingly. oregonstate.edu Specifically, the carbon bonded to fluorine will exhibit a large one-bond coupling constant (¹J(C,F)).

The signals for the aromatic carbons can be assigned based on their chemical shifts and their coupling to the fluorine atom (C-F coupling). rsc.org The carbon atom directly attached to the fluorine (C-3) will show a large splitting, while the carbons at the ortho (C-2, C-4) and meta (C-6) positions will show smaller two-bond and three-bond couplings, respectively.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon Atom Predicted Chemical Shift (ppm) Range
Carbonyl (C=O) 160 - 170
C-F 155 - 165 (with large ¹JCF)
C-Cl 125 - 135
Aromatic C-H 115 - 130

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for studying fluorine-containing compounds. alfa-chemistry.com The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to detect. alfa-chemistry.com The chemical shift of the fluorine atom in this compound is influenced by the electronic environment created by the other substituents on the aromatic ring. For aromatic fluorine compounds, the chemical shifts typically appear in a specific region of the ¹⁹F NMR spectrum. ucsb.edu The signal for the fluorine atom in this compound is expected to be a multiplet due to coupling with the neighboring aromatic protons. The chemical shift for a fluorine atom attached to an aromatic ring can be found between approximately -110 and -180 ppm. sigmaaldrich.com

Heteronuclear coupling between carbon and fluorine nuclei provides valuable structural information. The magnitude of the coupling constant (J) depends on the number of bonds separating the two nuclei. For this compound, the most significant coupling is the one-bond coupling (¹J(C,F)) between C-3 and the fluorine atom, which is typically large (around 240-260 Hz).

Two-bond couplings (²J(C,F)) between the fluorine atom and the adjacent carbon atoms (C-2 and C-4) are also observed and are generally in the range of 15-30 Hz. ucsd.edu Three-bond couplings (³J(C,F)) to C-1 and C-5 are usually smaller, around 5-10 Hz. These coupling constants are crucial for the unambiguous assignment of the carbon signals in the ¹³C NMR spectrum.

Two-dimensional (2D) NMR techniques are powerful tools for confirming the complete and unambiguous assignment of all proton and carbon signals.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of directly bonded proton and carbon atoms. In the HSQC spectrum of this compound, cross-peaks would be observed between the signals of the aromatic protons and their corresponding carbon atoms, confirming their direct attachment.

Transverse Relaxation Optimized Spectroscopy (TROSY): While often used for large biomolecules, 2D TROSY-based experiments can also be beneficial for smaller molecules, especially for improving resolution and sensitivity in crowded spectral regions. For this compound, a TROSY-HSQC could provide sharper peaks for the proton and carbon signals, aiding in precise chemical shift and coupling constant determination.

Fluorine-19 Nuclear Magnetic Resonance (19F NMR) Analysis

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will show characteristic absorption bands for the different functional groups. A strong absorption band corresponding to the C=O stretching of the amide group is expected around 1650-1680 cm⁻¹. The N-H stretching vibrations of the primary amide will appear as two bands in the region of 3100-3500 cm⁻¹. The C-Cl and C-F stretching vibrations will be observed in the fingerprint region (below 1500 cm⁻¹), typically between 1000-1400 cm⁻¹ for C-F and 600-800 cm⁻¹ for C-Cl. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, and aromatic C=C stretching bands will appear in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretching vibration is also observable in the Raman spectrum. Aromatic ring vibrations often give strong signals in Raman spectra. The C-Cl and C-F bonds, being more polarizable than C-H bonds, can also give rise to characteristic Raman signals.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹)
Amide (NH₂) N-H Stretch 3100 - 3500 (two bands) Weak
Carbonyl (C=O) C=O Stretch 1650 - 1680 Strong
Aromatic Ring C=C Stretch 1400 - 1600 Strong
Aromatic C-H C-H Stretch > 3000 Moderate
C-F Bond C-F Stretch 1000 - 1400 Moderate

Vibrational Analysis and Functional Group Identification

Vibrational spectroscopy is a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes. The analysis of Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectra of this compound allows for the assignment of fundamental vibrations associated with the amide group, the substituted benzene (B151609) ring, and the carbon-halogen bonds. nih.govniscpr.res.in

The primary amide group (-CONH₂) is a key feature. The N-H stretching vibrations are typically observed in the 3500–3000 cm⁻¹ region. core.ac.uk Aromatic primary amines show distinct asymmetric and symmetric stretching bands. core.ac.uk The carbonyl (C=O) stretching vibration of the amide, often referred to as the Amide I band, is one of the most intense absorptions in the IR spectrum and is expected in the range of 1630-1680 cm⁻¹. The N-H bending vibration, or Amide II band, typically appears around 1600 cm⁻¹. core.ac.uk

The substituted phenyl ring exhibits several characteristic vibrations. Aromatic C-H stretching vibrations are expected in the 3120-3000 cm⁻¹ range. researchgate.net The C-C stretching vibrations within the aromatic ring usually appear in the 1600-1400 cm⁻¹ region. core.ac.uk The presence of multiple halogen substituents influences the position and intensity of these bands. savemyexams.com

The carbon-halogen stretching vibrations are dependent on the specific halogen. The C-F stretching mode for fluorobenzenes is typically found in the 1270-1100 cm⁻¹ range and can be coupled with C-H in-plane bending vibrations. researchgate.netresearchgate.net The C-Cl stretching vibrations are generally observed at lower frequencies, in the 800-700 cm⁻¹ region. researchgate.net

An overview of the expected vibrational modes for this compound is presented in the table below, based on characteristic frequencies for similar halogenated benzamides. core.ac.ukresearchgate.netresearchgate.net

Table 1: Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)
Asymmetric & Symmetric N-H StretchAmide (-NH₂)3500 - 3300
Aromatic C-H StretchPhenyl Ring3120 - 3000
C=O Stretch (Amide I)Carbonyl (-C=O)1680 - 1630
N-H Bend (Amide II)Amide (-NH₂)1620 - 1590
Aromatic C=C StretchPhenyl Ring1600 - 1400
C-F StretchAryl-Fluorine (-C-F)1270 - 1100
C-Cl StretchAryl-Chlorine (-C-Cl)800 - 700

Correlation with Theoretical Spectra

To complement experimental findings and achieve a more precise assignment of vibrational modes, theoretical calculations based on Density Functional Theory (DFT) are widely employed. niscpr.res.innih.gov Computational methods, such as B3LYP with basis sets like 6-311++G(d,p), are used to optimize the molecular geometry and calculate the harmonic vibrational frequencies. nih.govcore.ac.uk

These calculations provide a predicted vibrational spectrum that can be compared with the experimental FT-IR and FT-Raman data. nih.gov It is a common observation that theoretical calculations tend to overestimate vibrational frequencies. researchgate.net Therefore, a scaling factor, typically around 0.96 for B3LYP methods, is often applied to the computed frequencies to improve the agreement with experimental values. niscpr.res.inresearchgate.net

The correlation between the scaled theoretical frequencies and the observed experimental bands allows for a detailed assignment of each band to a specific vibrational motion of the molecule. researchgate.net Furthermore, the calculation of the Potential Energy Distribution (PED) provides quantitative information on the contribution of different internal coordinates to each normal mode, resolving ambiguities in band assignments, especially where vibrational coupling occurs. niscpr.res.inresearchgate.net For halogenated benzamides, DFT studies have been crucial in accurately assigning the complex vibrations of the substituted ring and the amide group. nih.govnih.gov

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and the structure of the compound through the analysis of its fragmentation pattern. tutorchase.com

The molecular formula for this compound is C₇H₄Cl₂FNO, which corresponds to a monoisotopic molecular weight of approximately 206.96 g/mol . chemsrc.com In the mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 207 (for the most abundant isotopes ¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁴N, ¹⁶O). Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion will be observed, with peaks at M⁺˙, [M+2]⁺˙, and [M+4]⁺˙ in an approximate ratio of 9:6:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of the molecular ion provides insight into the molecule's structure. For amides, fragmentation often involves the cleavage of bonds adjacent to the carbonyl group. arizona.edu Common fragmentation pathways for this compound would likely include:

Loss of the amino group: Cleavage of the C-N bond can result in the loss of a neutral ·NH₂ radical (mass 16), leading to the formation of the 2,5-dichloro-3-fluorobenzoyl cation.

McLafferty Rearrangement: Primary amides can exhibit a base peak resulting from this rearrangement. arizona.edu

Loss of halogens: Fragmentation can occur through the loss of chlorine (·Cl, mass 35 or 37) or fluorine (·F, mass 19) radicals.

Decarbonylation: The benzoyl cation can further fragment by losing a neutral carbon monoxide (CO) molecule (mass 28). savemyexams.com

The analysis of these fragments helps to confirm the connectivity of the atoms within the molecule. tutorchase.comlibretexts.org

Table 2: Predicted Mass Spectrometry Fragments for this compound

Fragment DescriptionProposed Fragment Ion StructurePredicted m/z (for ³⁵Cl)
Molecular Ion[C₇H₄Cl₂FNO]⁺˙207
Loss of ·NH₂[C₇H₂Cl₂FO]⁺191
Loss of CO from [M-NH₂]⁺[C₆H₂Cl₂F]⁺163
Loss of ·Cl from Molecular Ion[C₇H₄ClFNO]⁺172
Loss of ·F from Molecular Ion[C₇H₄Cl₂NO]⁺188

UV-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. mmmut.ac.in Molecules containing π-bonds and heteroatoms with non-bonding electrons, such as this compound, exhibit characteristic absorptions that provide information on their electronic structure.

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions involving the π electrons of the aromatic ring and the carbonyl group, as well as the non-bonding (n) electrons on the oxygen, nitrogen, and halogen atoms. The primary transitions are π → π* and n → π*. mmmut.ac.in

π → π Transitions:* These transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.org They are typically high-intensity absorptions. The benzene ring and the C=O double bond are the main chromophores responsible for these transitions. The substitution on the benzene ring with halogens and the amide group influences the energy of these transitions, often causing a shift in the absorption maximum (λmax). libretexts.orgmgcub.ac.in For conjugated systems, these transitions are found in the 200-400 nm range. mgcub.ac.in

n → π Transitions:* These involve the excitation of an electron from a non-bonding orbital (from the oxygen of the carbonyl group or the nitrogen of the amide) to a π* antibonding orbital of the carbonyl group. coe.edu These transitions are characteristically of lower intensity compared to π → π* transitions and occur at longer wavelengths (lower energy). mgcub.ac.incoe.edu

Crystallographic and Supramolecular Analysis of 2,5 Dichloro 3 Fluorobenzamide

Single Crystal X-ray Diffraction (SCXRD) Studies

Determination of Molecular and Crystal Structure

Information unavailable. The determination of the crystal system, space group, and unit cell parameters for 2,5-Dichloro-3-fluorobenzamide requires a successful single-crystal X-ray diffraction experiment.

Analysis of Conformational Features and Planarity

Information unavailable. A conformational analysis, including the planarity of the benzamide (B126) moiety and the dihedral angle between the aromatic ring and the amide group, is contingent on the solved crystal structure.

Hydrogen Bonding Networks

Information unavailable. While intramolecular N-H···F bonds and intermolecular amide···amide or C-H···F/O interactions are anticipated based on studies of similar molecules, a precise description and geometric data (bond distances and angles) for these interactions in this compound are not available.

Specific data is not available.

Specific data is not available.

Specific data is not available.

To provide the requested detailed analysis, the synthesis of a single crystal of this compound and its subsequent analysis via SCXRD would be necessary first steps.

Molecular Stacking and Crystal Packing Interactions (e.g., π-π Stacking, C-F···C contacts)

C-F···C Contacts: Interactions involving fluorine are of particular interest in crystal engineering. The C-F bond, due to the high electronegativity of fluorine, can participate in various weak interactions. C-F···C contacts, where the fluorine atom interacts with the carbon atoms of an adjacent aromatic ring, are frequently observed in the crystal structures of fluorinated benzamides. dcu.iemdpi.com For example, in the crystal structure of N-(2,3-difluorophenyl)-2-fluorobenzamide, C-F···C ring-stacking contacts are noted with distances around 3.15 Å. mdpi.commdpi.com These interactions, along with other weak hydrogen bonds like C-H···F, are crucial in directing the three-dimensional assembly of the molecules. dcu.iemdpi.com It is highly probable that the fluorine atom in this compound would engage in similar C-F···C and C-H···F interactions, contributing to the stability of the crystal packing.

The table below summarizes typical intermolecular interaction distances observed in related halogenated benzamide structures, which can be considered indicative for this compound.

Interaction TypeTypical Distance (Å)Example Compound
C-F···C (ring) 3.1 - 3.4N-(2,3-difluorophenyl)-2-fluorobenzamide mdpi.commdpi.com
C-H···F 2.4 - 2.6N-(2,4-difluorophenyl)-2-fluorobenzamide dcu.ie
N-H···O (Amide) 1.9 - 2.1N-(2,3-difluorophenyl)-2-fluorobenzamide mdpi.com
Cl···Cl 3.4 - 3.63,5-Dichloro-N-(4-chlorophenyl)benzamide bbau.ac.in

Powder X-ray Diffraction (PXRD) for Polymorphism Studies

Powder X-ray Diffraction (PXRD) is a primary analytical technique for the characterization of crystalline solids. It is particularly valuable for studying polymorphism, which is the ability of a compound to exist in multiple distinct crystalline forms. dcu.iefiveable.me Each polymorph possesses a unique crystal lattice and, consequently, will produce a distinct PXRD pattern, acting as a fingerprint for that specific form.

Identification of Crystalline Forms and Solid Solutions

Specific experimental PXRD data for this compound are not reported in the reviewed literature. However, polymorphism is a common phenomenon in benzamide derivatives due to the conformational flexibility of the amide group and the potential for various intermolecular interaction patterns (synthons).

Studies on related compounds, such as 3-chloro-N-(2-fluorophenyl)benzamide, have demonstrated the existence of different polymorphic modifications. These polymorphs can arise from variations in crystallization conditions (e.g., solvent, temperature), leading to different molecular conformations or packing arrangements.

Furthermore, halogenated benzamides can form solid solutions, where a "guest" molecule is incorporated into the crystal lattice of a "host" molecule. For instance, benzamide has been shown to form solid solutions with 3-fluorobenzamide, and the resulting PXRD patterns show systematic peak shifts corresponding to the changes in the unit cell dimensions upon incorporation of the guest molecule. Should this compound be co-crystallized with other similar molecules, the formation of solid solutions would be identifiable by systematic shifts in its PXRD peaks.

The following table illustrates hypothetical characteristic PXRD peaks for two polymorphs of a benzamide, demonstrating how different crystalline forms are distinguished.

Polymorph A (2θ)Polymorph B (2θ)
6.68.1
13.214.5
17.918.3
23.825.0
24.326.2
Data is illustrative and based on typical patterns for organic molecules. dcu.ie

Cambridge Structural Database (CSD) Analysis for Halogenated Benzamides

The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures. It is an essential tool for systematic structural analysis, allowing researchers to identify trends, patterns, and common interaction motifs in families of related compounds.

Comparison with Known Halogenated Benzamide Structures

A search of the Cambridge Structural Database (CSD) reveals no specific entry for this compound. However, the CSD contains a wealth of data on other halogenated benzamides, which serve as excellent comparators. mdpi.com For instance, the CSD contains numerous structures of di- and tri-chlorinated benzamides, as well as various fluorinated benzamides.

Identification of Structural Trends and Patterns

Systematic analyses of halogenated benzamides in the CSD have revealed several key structural trends. One significant pattern is the competition and cooperation between different types of non-covalent interactions. In chloro- and bromo-benzamides, halogen bonds (e.g., Cl···Cl, Br···Br) and C-H···Cl/Br interactions are prominent. bbau.ac.in In contrast, for fluoro-benzamides, C-H···F and C-F···π interactions tend to be more dominant than F···F contacts. dcu.iemdpi.com

For a mixed-halogenated compound like this compound, CSD trends suggest a complex interplay of interactions. The chlorine atoms would be expected to participate in C-H···Cl and potentially Cl···Cl or Cl···π interactions, while the fluorine atom would favor C-H···F and C-F···C contacts. The prevalence and energetics of these competing interactions would ultimately determine the final crystal structure. Researchers use the CSD to correlate substitution patterns with physicochemical properties like melting points, which is a key goal in crystal engineering. mdpi.com

Based on a comprehensive search of available scientific literature, detailed computational and theoretical studies focusing specifically on the chemical compound This compound are not publicly available.

While numerous studies exist for structurally related compounds such as other isomers of dichlorobenzamide or different fluorinated benzamides, the strict requirement to focus solely on this compound prevents the use of this data as it would not be scientifically accurate for the requested subject.

Therefore, it is not possible to generate the requested article with scientifically accurate, non-fictitious data at this time.

Computational Chemistry and Theoretical Studies of 2,5 Dichloro 3 Fluorobenzamide

Intermolecular Interaction Analysis

Quantum Chemical Characterization of Hydrogen Bonding

Quantum chemical calculations are essential tools for understanding the nature and strength of intermolecular interactions, such as hydrogen bonds, which dictate the supramolecular assembly in the crystalline state. mongoliajol.info For benzamide (B126) derivatives, including 2,5-Dichloro-3-fluorobenzamide, density functional theory (DFT) is a commonly employed method for optimizing molecular geometries and characterizing hydrogen bonds. researchgate.net

The characterization of hydrogen bonds goes beyond simple geometric criteria (distance and angle) and delves into the electronic nature of the interaction. pku.edu.cn Methodologies like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis provide profound insights. ijnc.ir QTAIM analysis identifies bond critical points (BCPs) between the hydrogen donor and acceptor atoms. The electron density (ρ) and its Laplacian (∇²ρ) at the BCP are used to classify the strength and nature of the hydrogen bond. pku.edu.cn NBO analysis, on the other hand, quantifies the interaction in terms of orbital-orbital interactions, such as the charge transfer from a lone pair of the acceptor atom to the antibonding orbital of the donor-hydrogen bond (e.g., nO→σ*NH). ijnc.ir

In substituted benzamides, several types of hydrogen bonds are computationally investigated:

N-H···O Hydrogen Bonds: These are the most common and strongest hydrogen bonds in benzamides, typically forming dimer or catemer motifs. researchgate.net

Intramolecular Hydrogen Bonds: The presence of an ortho-fluorine atom can lead to the formation of an intramolecular C-F···H-N hydrogen bond, which can influence the conformation of the amide group relative to the phenyl ring. nih.gov This type of interaction is noted for its ability to "lock" the conformation of molecules. nih.gov

The table below summarizes typical parameters obtained from quantum chemical calculations for characterizing hydrogen bonds in related systems.

Hydrogen Bond Type Interaction Typical Distance (Å) Nature of Interaction Computational Analysis Method
StrongN-H···O1.8 - 2.2Primarily electrostatic, significant covalent characterQTAIM (High ρ, negative ∇²ρ at BCP), NBO (Strong n→σ* interaction energy)
WeakC-H···O2.2 - 2.8Electrostatic and dispersiveQTAIM (Low ρ, positive ∇²ρ at BCP)
WeakC-F···H-N2.4 - 2.6Primarily electrostatic, conformation-directingGeometric analysis, NBO

Molecular Dynamics and Conformational Sampling

Molecular dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior, conformational flexibility, and intermolecular interactions of molecules over time. nih.gov For a molecule like this compound, MD simulations can be used to sample its conformational landscape in different environments, such as in solution or in a crystal lattice. frontiersin.org

A typical MD simulation involves placing the molecule(s) in a simulation box, often with an explicit solvent, and solving Newton's equations of motion for every atom in the system. nih.gov The forces between atoms are calculated using a pre-defined force field (e.g., CHARMM, AMBER). The simulation yields a trajectory, which is a record of the positions and velocities of all atoms over time.

Analysis of the MD trajectory provides insights into the molecule's structural stability and flexibility. Key parameters analyzed include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the molecule's backbone atoms from a reference structure over time. A stable RMSD indicates that the molecule has reached equilibrium and is maintaining a stable conformation. frontiersin.org

Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual atoms or residues around their average position. High RMSF values indicate regions of high flexibility.

These simulations are crucial for understanding how substitutions on the benzamide scaffold affect its conformational preferences, which in turn influences its binding to biological targets or its packing in a crystal. frontiersin.orgrsc.org

MD Simulation Parameter Description Interpretation of Results
Root Mean Square Deviation (RMSD)Measures the average change in atomic coordinates relative to a reference structure.A plateau in the RMSD plot over time suggests the system has reached conformational stability. frontiersin.org
Root Mean Square Fluctuation (RMSF)Calculates the fluctuation of each atom from its average position during the simulation.Peaks in the RMSF plot highlight flexible regions of the molecule.
Radius of Gyration (RoG)The root mean square distance of the atoms from their common center of mass.A consistent RoG value indicates the molecule is maintaining a stable, compact structure. frontiersin.org

Crystal Structure Prediction Methodologies for Benzamide Analogs

Predicting the crystal structure of a flexible molecule from its chemical diagram alone is a major challenge in computational chemistry, addressed by Crystal Structure Prediction (CSP) methodologies. researchgate.net For benzamide and its analogs, CSP is particularly important for understanding polymorphism—the ability of a compound to exist in multiple crystal forms. nih.gov

CSP methods involve a two-step process:

Structure Generation: A wide range of possible crystal packing arrangements (hypothetical crystal structures) are generated using algorithms that explore different space groups, molecular positions, and conformations. acs.org

Structure Ranking: The generated structures are ranked based on their calculated lattice energy. This is typically done using a hierarchical approach, starting with computationally inexpensive force fields and progressing to more accurate, but demanding, quantum mechanical methods like dispersion-corrected density functional theory (DFT-D). researchgate.netnih.gov

For benzamide analogs, computational studies have shown that subtle balances between hydrogen bonding, van der Waals interactions, and intramolecular strain determine the final crystal structure. researchgate.net The introduction of fluorine atoms, as in this compound, significantly impacts the intermolecular interactions and can alter the energetic landscape of possible crystal structures. nih.gov Computational studies have revealed that fluorine substitution can suppress the disorder often seen in benzamide crystals by creating a less dense lattice energy landscape, making one packing motif significantly more favorable than others. nih.govacs.org

CSP Step Methodology Purpose Example Software/Technique
1. SearchGeneration of a vast number of plausible crystal packing arrangements.To sample the conformational and packing space thoroughly.Simulated Annealing, Genetic Algorithms
2. Ranking (Initial)Rapid energy evaluation of generated structures.To filter out high-energy, unstable structures.Empirical Force Fields
3. Ranking (Refinement)High-accuracy lattice energy calculation for a smaller set of promising structures.To obtain a reliable energy ranking of the most likely polymorphs. researchgate.netDispersion-Corrected DFT (DFT-D) researchgate.net
4. ValidationComparison of the lowest-energy predicted structures with experimental data (e.g., Powder X-ray Diffraction).To identify the experimentally observed crystal form among the predicted candidates. researchgate.netRietveld Refinement researchgate.net

Computational Studies of Solid Solutions (e.g., with 3-fluorobenzamide)

Solid solutions occur when a "guest" molecule is incorporated into the crystal lattice of a "host" molecule. acs.org Computational modeling is a powerful tool for predicting and understanding the formation and stability of molecular solid solutions. Recent studies have investigated solid solutions of benzamide with guest molecules like 3-fluorobenzamide. acs.orgresearchgate.net

The primary computational approach involves building super-cells of the host crystal lattice and substituting a certain percentage of host molecules with guest molecules. The geometry of this simulated solid solution is then optimized, and its lattice energy is calculated. researchgate.net The stability of the solid solution is assessed by comparing its energy to the energies of the pure host and guest crystals. A negative or small positive energy of mixing suggests that solid solution formation is thermodynamically favorable.

A key finding from these studies is that the formation of a solid solution can switch the thermodynamic stability of polymorphs. acs.orgresearchgate.net For instance, a metastable polymorph of a host compound can become the most stable form upon incorporation of a small amount of a guest molecule. acs.org This phenomenon is computationally investigated by calculating the lattice energies of different polymorphic forms of the host as a function of the guest concentration. Such studies are crucial for controlling the crystallization of desired polymorphs, which is of significant interest in the pharmaceutical industry. researchgate.net

Component Crystal Form Relative Lattice Energy (kJ/mol) - Pure Relative Lattice Energy (kJ/mol) - 5% Guest Interpretation
Host (e.g., Benzamide)Form I0 (Most Stable)0.5Becomes less stable than Form III
Host (e.g., Benzamide)Form III1.2 (Metastable)0 (Most Stable)Stabilized by guest incorporation acs.org
Guest (e.g., 3-fluorobenzamide)Form I0-Reference for guest stability

(Note: The energy values in this table are hypothetical and for illustrative purposes based on the findings in reference acs.org.)

Reaction Mechanisms and Chemical Transformations Involving 2,5 Dichloro 3 Fluorobenzamide

Mechanistic Investigations of Amidation Reactions

The synthesis of 2,5-dichloro-3-fluorobenzamide itself typically proceeds via an amidation reaction, most commonly from the corresponding acyl chloride, 2,5-dichloro-3-fluorobenzoyl chloride. The mechanism of this reaction is a well-established nucleophilic acyl substitution.

The reaction is initiated by the nucleophilic attack of an amine (or ammonia (B1221849) for the primary amide) on the electrophilic carbonyl carbon of the acyl chloride. This attack forms a tetrahedral intermediate. The stability of this intermediate is crucial for the reaction to proceed. The subsequent collapse of this intermediate involves the expulsion of the chloride ion, which is an excellent leaving group, and the formation of the stable amide C-N bond. A base, often a second equivalent of the amine or a non-nucleophilic base like triethylamine, is typically required to neutralize the hydrochloric acid byproduct. rsc.org

A plausible mechanism for the formation of primary amides and imides from acid chlorides involves the initial nucleophilic addition of a nitrogen source, such as LiN(SiMe₃)₂, to the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then eliminates a lithium chloride salt to form a silylamide intermediate, which can then be converted to the primary amide. libretexts.org The reaction conditions, particularly the solvent, can play a crucial role in directing the outcome of the reaction. libretexts.org

StepDescriptionKey Intermediates
1 Nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride.Tetrahedral intermediate
2 Collapse of the tetrahedral intermediate.-
3 Expulsion of the chloride leaving group.-
4 Deprotonation of the nitrogen to form the final amide.Protonated amide

This table outlines the generally accepted mechanism for the formation of amides from acyl chlorides.

In the context of this compound, the electronic effects of the halogen substituents on the acyl chloride precursor would influence the reactivity of the carbonyl group. The electron-withdrawing nature of the chlorine and fluorine atoms would increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus facilitating the amidation reaction.

Intramolecular Cyclization Reactions in Related Benzamide (B126) Systems

N-substituted 2,5-dichloro-3-fluorobenzamides can be precursors for the synthesis of heterocyclic compounds through intramolecular cyclization reactions. A particularly relevant pathway for related ortho-halobenzamides involves a base-promoted intramolecular nucleophilic aromatic substitution (SNAr) followed by cyclization. acs.org

In such a reaction, a nucleophilic group on the N-substituent of the amide attacks the aromatic ring at the carbon bearing a halogen atom, typically the one positioned ortho to the amide group. For this to occur, the aromatic ring must be activated towards nucleophilic attack, which is the case for this compound due to the presence of electron-withdrawing halogen substituents. The fluorine atom at the 3-position is ortho to the amide group and could be a site for such an attack.

The proposed mechanism involves the deprotonation of a suitable N-H group on the substituent by a base, generating a potent internal nucleophile. This nucleophile then attacks the ortho-fluorinated carbon, displacing the fluoride (B91410) ion via an SNAr mechanism to form a new ring. This is followed by an intramolecular nucleophilic addition to the amide carbonyl and subsequent dehydration to yield a fused heterocyclic system, such as a quinazolinone. acs.org

A study on the synthesis of quinazolin-4-ones from ortho-fluorobenzamides and amides demonstrated a plausible mechanism involving an initial SNAr reaction to form a diamide (B1670390) intermediate, which then undergoes intramolecular nucleophilic addition and dehydration. acs.org This highlights a potential pathway for appropriately substituted derivatives of this compound.

Reagent TypePotential ProductKey Mechanistic Steps
N-Substituted amide with a nucleophilic groupFused heterocyclic compounds (e.g., quinazolinones)1. Base-promoted deprotonation of the N-substituent. 2. Intramolecular SNAr at the ortho-fluorine position. 3. Intramolecular cyclization/dehydration.

This table illustrates a potential intramolecular cyclization pathway for N-substituted derivatives of this compound based on related systems.

Radical Reaction Pathways for N-Fluorobenzamides

While this compound itself is not an N-fluorobenzamide, its N-fluoro derivative would be a precursor for nitrogen-centered radicals. The chemistry of amidyl radicals has gained significant attention, particularly their involvement in hydrogen atom transfer (HAT) reactions.

Nitrogen-centered radicals, specifically amidyl radicals, can be generated from N-fluoroamides under various conditions, including photoredox catalysis. beilstein-journals.org The generation of these radicals often involves a single-electron transfer (SET) process. Once formed, these highly reactive species can participate in intramolecular reactions.

A common reaction pathway for amidyl radicals is a 1,5-hydrogen atom transfer (1,5-HAT). In this process, the nitrogen radical abstracts a hydrogen atom from a carbon atom at the δ-position (five atoms away) of a side chain attached to the amide nitrogen. This results in the formation of a carbon-centered radical, which can then undergo further reactions. acs.orgresearchgate.netnih.gov This process is a key step in the well-known Hofmann-Löffler-Freytag reaction. researchgate.net

Recent studies have also explored net-1,2-hydrogen atom transfer processes of amidyl radicals, which are generally less common than 1,5-HAT but can be facilitated under specific conditions, such as base assistance. nih.gov This pathway leads to the formation of an α-amino carbon-centered radical.

Radical PrecursorMethod of GenerationCommon Subsequent Reaction
N-FluorobenzamidePhotoredox Catalysis (SET)Intramolecular 1,5-Hydrogen Atom Transfer (HAT)
N-Aryloxy amideSingle-Electron Transfer (SET)Net-1,2-Hydrogen Atom Transfer (HAT)

This table summarizes methods for generating nitrogen-centered radicals from amide derivatives and their subsequent HAT reactions.

Dehydrogenation Reactions Assisted by Oxidants

While direct dehydrogenation of the aromatic ring of this compound is unlikely, derivatives of this compound could undergo dehydrogenation reactions, particularly in the formation of unsaturated heterocyclic systems. For instance, if a derivative of this compound were to be incorporated into a saturated or partially saturated nitrogen-containing ring, subsequent dehydrogenation could lead to an aromatic or heteroaromatic system.

Nucleophilic Substitution Reactions on Halogenated Benzamides

The aromatic ring of this compound is substituted with three halogen atoms, making it a substrate for nucleophilic aromatic substitution (SNAr) reactions. The success of an SNAr reaction depends on the presence of electron-withdrawing groups to activate the ring, the nature of the leaving group, and the strength of the nucleophile.

The amide group is a moderately deactivating group, but the three halogen atoms are electron-withdrawing, which collectively activate the ring towards nucleophilic attack. The relative reactivity of the halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I. This is because the rate-determining step is usually the initial attack of the nucleophile to form a Meisenheimer complex, and the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic. rsc.orgsemanticscholar.org

Therefore, in this compound, the fluorine atom at the 3-position is expected to be the most susceptible to nucleophilic substitution, provided that steric hindrance is not prohibitive. The chlorine atoms at the 2- and 5-positions would be less reactive. Computational studies on polychlorofluorobenzenes could provide more precise predictions on the relative reactivity of the different halogen sites.

The general mechanism for SNAr involves two steps:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.

Elimination of the leaving group: The leaving group departs, and the aromaticity of the ring is restored.

Halogen PositionExpected Relative Reactivity in SNArRationale
3-FluoroHighestFluorine is the best leaving group in SNAr due to its high electronegativity, which activates the carbon for nucleophilic attack.
2-ChloroIntermediateChlorine is a poorer leaving group than fluorine in SNAr.
5-ChloroLowestChlorine is a poorer leaving group than fluorine. The position relative to the amide group also influences reactivity.

This table provides a qualitative prediction of the relative reactivity of the halogen substituents in this compound towards nucleophilic aromatic substitution.

Q & A

Basic Research Questions

Q. How can researchers design a synthetic route for 2,5-Dichloro-3-fluorobenzamide while minimizing halogen displacement side reactions?

  • Methodology : Utilize regioselective halogenation strategies, such as controlled Friedel-Crafts acylation followed by directed ortho-metalation (DoM) to install fluorine and chlorine substituents. Monitor reaction progress via 19F^{19}\text{F} and 35Cl^{35}\text{Cl} NMR spectroscopy to track substituent positions. Isotopic labeling (e.g., deuterated analogs) can help distinguish intermediates, as demonstrated in synthesis workflows for structurally similar dichloro-fluorinated benzamides .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodology : Combine high-resolution mass spectrometry (HRMS) for molecular formula validation with 1H^{1}\text{H}/13C^{13}\text{C} NMR and heteronuclear 19F^{19}\text{F}-1H^{1}\text{H} correlation experiments. For crystalline samples, X-ray diffraction (XRD) using SHELX software provides unambiguous confirmation of substituent positions and molecular geometry .

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

  • Methodology : Apply hybrid functionals (e.g., B3LYP) with basis sets like 6-31G(d,p) to calculate electrostatic potential surfaces, HOMO-LUMO gaps, and dipole moments. Compare results with experimental UV-Vis and cyclic voltammetry data to validate computational models, following protocols established for halogenated benzamide derivatives .

Advanced Research Questions

Q. How do steric and electronic effects of chlorine/fluorine substituents influence the supramolecular packing of this compound?

  • Methodology : Analyze crystal structures using ORTEP-III to visualize intermolecular interactions (e.g., halogen bonding, π-π stacking). Quantify packing efficiency via Hirshfeld surface analysis, correlating substituent positions with lattice energy. Studies on 3,5-dichloro-4-hydroxybenzoic acid demonstrate how halogen placement dictates hydrogen-bonding networks .

Q. What strategies resolve contradictions between DFT-predicted and experimentally observed reactivity in halogenated benzamides?

  • Methodology : Re-examine solvent effects and dispersion corrections in DFT calculations. For example, the Colle-Salvetti correlation-energy formula (adapted for halogenated systems) improves agreement between computed reaction barriers and kinetic data. Experimental validation via Hammett plots or isotopic tracing (e.g., 13C^{13}\text{C}-labeling) can identify overlooked mechanistic pathways .

Q. How can this compound serve as a synthon in crystal engineering?

  • Methodology : Exploit its halogen-bond donor/acceptor capabilities to design co-crystals with complementary partners (e.g., pyridine derivatives). Use the "supramolecular synthon" approach, mapping interaction motifs via Cambridge Structural Database (CSD) mining. Success in 3,5-difluorobenzamide co-crystals highlights the role of fluorine in directing molecular assembly .

Q. What are the challenges in scaling up enantioselective synthesis of this compound derivatives?

  • Methodology : Optimize chiral catalysts (e.g., BINOL-derived phosphoric acids) for asymmetric acylation. Monitor enantiomeric excess (ee) via chiral HPLC or 19F^{19}\text{F} NMR with chiral shift reagents. Pilot-scale studies on similar fluorinated benzamides reveal sensitivity to trace metal impurities, requiring rigorous purification protocols .

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dichloro-3-fluorobenzamide
Reactant of Route 2
2,5-Dichloro-3-fluorobenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.